N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3S/c1-12-10-15(21-27-12)19-16(25)11-28-17-13-4-3-5-14(13)24(18(26)20-17)23-8-6-22(2)7-9-23/h10H,3-9,11H2,1-2H3,(H,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNADWHWVDZJKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the isoxazole ring and the cyclopenta[d]pyrimidine core. The key steps include:
Formation of the Isoxazole Ring: This can be achieved through the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride under acidic conditions to form 5-methylisoxazole.
Synthesis of the Cyclopenta[d]pyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reactions: The final step involves coupling the isoxazole and cyclopenta[d]pyrimidine intermediates with 4-methylpiperazine and thioacetamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoxazole moieties using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Similarity Analysis
Key Scaffolds and Substituents
The compound’s Murcko scaffold consists of the cyclopenta[d]pyrimidinone core, which distinguishes it from related heterocycles like pyrimidines, triazoles, or oxadiazoles. Structural analogs often vary in core rings or substituents, impacting bioactivity and pharmacokinetics.
Table 1: Structural and Molecular Property Comparison
Bioactivity and Target Engagement
Similarity Indexing and Clustering
Using Tanimoto coefficients (Morgan fingerprints), the target compound likely clusters with kinase inhibitors due to its piperazine-pyrimidinone motif. For example:
- ZINC00027361 (a GSK3 inhibitor) shares ~50% structural similarity with pyrimidine-based kinase inhibitors, as determined by molecular fingerprint comparisons .
- Aglaithioduline , though structurally distinct, exhibits ~70% bioactivity similarity to SAHA (a histone deacetylase inhibitor), highlighting the role of functional groups in overlapping pharmacological profiles .
Table 2: Bioactivity Profile Comparison
Key Observations:
- Compounds with piperazine or piperidine substituents (e.g., ZINC00027361) often target kinases via charge-charge interactions in ATP-binding pockets .
- The target compound’s sulfanyl group may enhance covalent or non-covalent interactions with cysteine residues in enzymes, a feature absent in many analogs .
Pharmacokinetic and Physicochemical Properties
The target compound’s estimated LogP (~2.1) and molecular weight (~480 g/mol) suggest moderate lipophilicity and compliance with Lipinski’s rules, though its larger size may limit blood-brain barrier penetration compared to smaller analogs like SAHA .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure includes several functional groups that contribute to its biological activity. The IUPAC name reflects its complex architecture, which includes an oxazole ring and a cyclopentapyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.39 g/mol |
| SMILES | CC1=NC(=NO1)C2=CC(=CC=C2)CNC |
| InChI Key | [To be determined] |
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar scaffolds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.
Antimicrobial Activity
Studies have demonstrated that thiadiazole and oxazole derivatives possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes linked to disease processes. For example, it has been suggested that compounds within this class can inhibit phosphoinositide 3-kinases (PI3K), which are implicated in inflammatory and autoimmune disorders.
Case Study 1: COX Inhibition
A recent study evaluated the COX inhibitory potential of various oxazole derivatives. Among the compounds tested, those structurally related to this compound exhibited IC50 values ranging from 0.52 μM to 22.25 μM against COX-II. This suggests a potential for therapeutic applications in conditions like arthritis.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of the compound were screened against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Q & A
Q. What are the key synthetic routes and critical reagents for synthesizing this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Critical reagents include sodium hydroxide or potassium carbonate for deprotonation, chloroacetyl chloride for thioether bond formation, and catalysts like pyridine or zeolites in reflux conditions. Controlled temperatures (e.g., 150°C) and inert atmospheres are essential to minimize side reactions .
Q. Which spectroscopic techniques are required to confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Infrared (IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard. Elemental analysis validates purity, while thin-layer chromatography (TLC) monitors reaction progress .
Q. How are bioactivity screening protocols designed for derivatives of this compound?
Protocols involve in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the compound’s hypothesized targets (e.g., kinases or receptors). Dose-response curves and IC50 values are calculated, with positive controls for validation .
Q. What common side reactions occur during synthesis, and how are they mitigated?
Oxidation of thiol groups and unintended cyclization are common. Mitigation strategies include using inert atmospheres (N2/Ar), low-temperature reaction steps, and scavengers like molecular sieves .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, PASS programs) predict biological activity?
PASS programs assess potential biological targets based on structural descriptors, while molecular docking evaluates binding affinities to specific proteins (e.g., kinases). These methods prioritize compounds for experimental validation, reducing resource expenditure .
Q. What strategies resolve discrepancies between computational predictions and experimental bioassay results?
Cross-validation using multiple docking algorithms (AutoDock, Glide) and adjusting force field parameters improves accuracy. Experimental validation via mutagenesis or isotopic labeling can identify unmodeled binding interactions .
Q. How can AI-driven simulations optimize reaction conditions?
COMSOL Multiphysics integrates reaction kinetics and thermodynamics to model optimal temperature, pH, and catalyst concentrations. Machine learning algorithms analyze historical data to predict yields and side-product formation .
Q. What methodologies analyze functional group reactivity under varying conditions?
Reactivity studies involve exposing the compound to electrophilic/nucleophilic reagents (e.g., H2O2, Grignard reagents) under controlled pH and temperature. High-resolution MS and 2D NMR track reaction pathways and intermediate formation .
Q. How are theoretical pharmacokinetic models integrated into experimental design?
Quantitative Structure-Activity Relationship (QSAR) models predict absorption, distribution, metabolism, and excretion (ADME) properties. These guide in vivo studies, such as selecting animal models or dosing regimens .
Q. What frameworks validate mechanisms of action derived from docking studies?
Hypothesis-driven experiments, such as competitive binding assays or CRISPR-edited cell lines, test computational predictions. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantitatively measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
